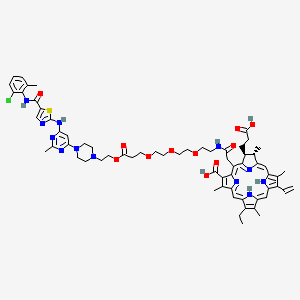
Antitumor photosensitizer-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor photosensitizer-4 is a novel compound designed for use in photodynamic therapy (PDT), a treatment modality that utilizes light-activated compounds to generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. This compound has shown promise in enhancing systemic antitumor immunity and targeting both primary and distant tumors through pyroptosis induction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-4 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation, which are crucial for its phototoxicity and pyroptosis induction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficacy. The process may also involve encapsulation in nanoparticles to enhance cellular uptake and therapeutic effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor photosensitizer-4 primarily undergoes photochemical reactions upon light activation. These reactions include:
Oxidation: Generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.
Substitution: Interaction with cellular components, leading to the formation of covalent bonds and subsequent cell death.
Common Reagents and Conditions:
Light Source: Specific wavelengths of light are used to activate the photosensitizer.
Oxygen: Essential for the generation of ROS during photodynamic therapy.
Major Products: The primary products of these reactions are ROS, which include singlet oxygen and free radicals that cause cellular damage and apoptosis .
Wissenschaftliche Forschungsanwendungen
Antitumor photosensitizer-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photochemical reactions and ROS generation.
Biology: Investigated for its ability to induce immunogenic cell death and enhance antitumor immunity.
Industry: Potential use in the development of targeted drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of Antitumor photosensitizer-4 involves the following steps:
Light Activation: Upon exposure to specific wavelengths of light, the photosensitizer is activated.
ROS Generation: The activated photosensitizer converts surrounding oxygen molecules into ROS.
Cellular Damage: ROS induce oxidative stress, leading to apoptosis, necrosis, and pyroptosis of cancer cells.
Immune Activation: The dying tumor cells release tumor-associated antigens, which enhance immunogenicity and activate immune cells
Vergleich Mit ähnlichen Verbindungen
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial effects.
Phenylbenzopyrylium Photosensitizers: Similar in structure and function, used in various photodynamic therapy applications.
Uniqueness: Antitumor photosensitizer-4 stands out due to its membrane-tethered activation design, which ensures prolonged circulation, long-lasting imaging, and persistent photodynamic therapy. This design enhances systemic antitumor immunity and offers a promising approach for cancer immunotherapy
Eigenschaften
Molekularformel |
C65H77ClN12O11S |
|---|---|
Molekulargewicht |
1269.9 g/mol |
IUPAC-Name |
(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1 |
InChI-Schlüssel |
PJTOPSRBRNOPQL-LWOWNENESA-N |
Isomerische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


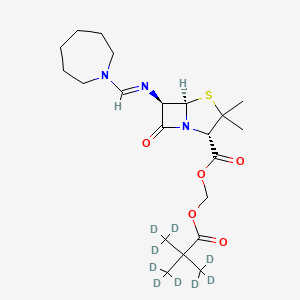


![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)


![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
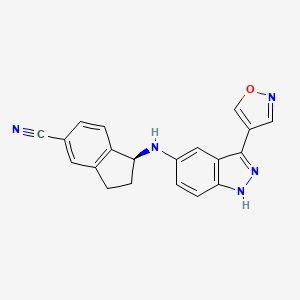
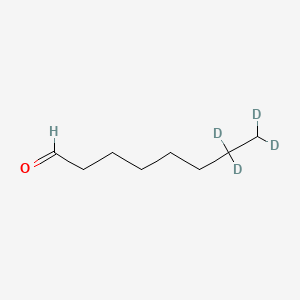
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)


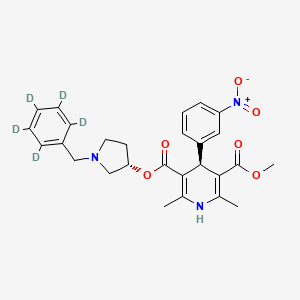
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
